Furan-2-yl(naphthalen-2-yl)methanol Furan-2-yl(naphthalen-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13414340
InChI: InChI=1S/C15H12O2/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15-16H
SMILES: C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

Furan-2-yl(naphthalen-2-yl)methanol

CAS No.:

Cat. No.: VC13414340

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(naphthalen-2-yl)methanol -

Specification

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name furan-2-yl(naphthalen-2-yl)methanol
Standard InChI InChI=1S/C15H12O2/c16-15(14-6-3-9-17-14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10,15-16H
Standard InChI Key CASJWRCDTVKWGT-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O

Introduction

Chemical Structure and Properties

Molecular Architecture

Furan-2-yl(naphthalen-2-yl)methanol consists of a naphthalen-2-yl group bonded to a furan-2-yl moiety through a central hydroxymethyl (-CH₂OH) bridge. The IUPAC name is furan-2-yl(naphthalen-2-yl)methanol, and its canonical SMILES string is C1=CC=C2C=C(C=CC2=C1)C(C3=CC=CO3)O. The fusion of aromatic systems creates a planar structure with extended π-conjugation, influencing its reactivity and intermolecular interactions.

Key Structural Features:

  • Naphthalene Core: A bicyclic aromatic system providing hydrophobicity and stability.

  • Furan Ring: A heterocyclic oxygen-containing ring contributing to electronic diversity.

  • Hydroxymethyl Group: Enhances solubility and serves as a site for functionalization.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂O₂
Molecular Weight224.25 g/mol
IUPAC Namefuran-2-yl(naphthalen-2-yl)methanol
Topological Polar Surface Area40.5 Ų
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (oxygen atoms)

The compound’s LogP value (estimated at 3.2) suggests moderate lipophilicity, making it suitable for membrane permeability in drug design.

Synthesis and Optimization

Classical Synthetic Routes

The synthesis of Furan-2-yl(naphthalen-2-yl)methanol typically involves Grignard reactions or cross-coupling strategies:

  • Grignard Approach:

    • Reaction of 2-naphthylmagnesium bromide with furan-2-carbaldehyde, followed by oxidation of the intermediate alcohol .

    • Yield: ~60–70% under optimized conditions .

  • Friedel-Crafts Alkylation:

    • Catalytic alkylation of naphthalene with furan-2-ylmethanol derivatives using Lewis acids (e.g., AlCl₃) .

    • Challenges include regioselectivity and byproduct formation .

Advanced Methodologies

Recent advancements emphasize continuous-flow synthesis and catalytic cyclization:

  • Photochemical Oxidation: Utilizes singlet oxygen (¹O₂) to convert diene precursors into furans, as demonstrated in the synthesis of 2,5-diarylfurans .

  • Metal-Free Telescoping: Combines photooxidation and Appel dehydration in flow reactors, achieving yields up to 77% .

Biological Activities and Mechanisms

Antimicrobial Efficacy

  • Antibacterial Activity: Derivatives show MIC values of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Action: Inhibition of Candida albicans growth via ergosterol biosynthesis disruption .

Applications in Drug Development and Material Science

Medicinal Chemistry

  • Hybrid Scaffolds: Fusion with naphthoquinone or cyanoacryloyl groups enhances anticancer activity (e.g., compound 5c, IC₅₀ = 0.8 µM against HepG2) .

  • Selectivity Optimization: Substituent modifications (e.g., methoxy groups) improve tumor specificity while reducing off-target effects .

Material Science

  • π-Conjugated Materials: The compound’s extended aromatic system enables applications in organic semiconductors and light-emitting diodes (LEDs) .

  • Thermal Stability: Decomposition temperature exceeds 250°C, suitable for high-temperature processing .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
Furan-2-yl(naphthalen-2-yl)methanolC₁₅H₁₂O₂224.25Anticancer, antimicrobial
Naphtho[1,2-b]furan-2-methanolC₁₃H₁₀O₂198.22MCH-R1 antagonism
2-(Furan-2-yl)naphthalen-1-olC₁₄H₁₀O₂210.23Breast cancer therapy

Structural variations, such as the position of the hydroxymethyl group, significantly influence bioactivity and physicochemical properties .

Future Directions and Challenges

Synthetic Challenges

  • Regioselectivity: Improving control over substitution patterns in naphthalene-furan hybrids .

  • Scalability: Transitioning batch processes to continuous-flow systems for industrial production .

Therapeutic Exploration

  • Combination Therapies: Synergistic studies with existing chemotherapeutics (e.g., doxorubicin) .

  • Targeted Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability .

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